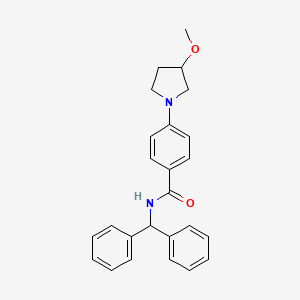
N-(3-chloroquinoxalin-2-yl)-N,4-dimethylbenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloroquinoxalin-2-yl)-N,4-dimethylbenzene-1-sulfonamide, commonly referred to as chloroquinoxaline sulfonamide (CQS), is a chlorinated heterocyclic sulfanilamide with potential antineoplastic and immunosuppressive activities . It has been identified as an active agent against a variety of human solid tumors and has been studied in both preclinical and clinical settings .
Synthesis Analysis
The synthesis of N-(3-chloro-2-quinoxalyl)arylsulfonamides, including CQS, involves the reaction of 2,3-dichloroquinoxaline with substituted arylsulfonamides . This method allows for the creation of various analogs of CQS, which can be further modified through alkylation, leading to N-methyl derivatives, or by nucleophilic substitution of the halogen with O- and N-nucleophiles .
Molecular Structure Analysis
In the solid state, CQS and its analogs exist primarily in the form of amide tautomers, as established by IR spectra . The molecular structure of CQS is crucial for its biological activity, as it allows the compound to poison topoisomerase II alpha and beta, leading to DNA damage and apoptosis .
Chemical Reactions Analysis
CQS is capable of undergoing various chemical reactions. It can form 2H-1,2-thiazete 1,1-dioxides when reacted with ynamines, although these products are generally unstable and can lead to different heterocyclic compounds depending on the substituents . Additionally, CQS has been shown to poison topoisomerase II enzymes, which is a key mechanism of its antineoplastic activity .
Physical and Chemical Properties Analysis
CQS has demonstrated activity in human tumor stem cell colony-forming assays and has shown modest anticancer activity in clinical studies . It is highly bound to plasma proteins and follows a two-compartment model for plasma elimination . The compound's solubility and stability are factors that influence its pharmacokinetics and necessitate formulation considerations for its use as a therapeutic agent .
Relevant Case Studies
In clinical studies, CQS has been administered to patients with advanced solid tumors, showing minor objective antitumor responses, particularly in non-small cell lung cancer . Its dose-limiting adverse effects include hypoglycemia associated with hyperinsulinemia and supraventricular tachyarrhythmias at higher doses . In cellular pharmacology studies, CQS inhibited the proliferation of murine B16 melanoma cells and caused cell cycle arrest, although its cytotoxic effects did not appear to be related to folate metabolism . Additionally, CQS has been found to have immunosuppressive properties, inhibiting lymphocyte activation and proliferation .
Safety and Hazards
The safety information for “N-(3-chloroquinoxalin-2-yl)benzenesulfonamide” includes the following hazard statements: H302,H315,H319,H335 . The precautionary statements include: P261,P264,P270,P271,P280,P301+P312,P302+P352,P304+P340,P305+P351+P338,P312,P330,P332+P313,P337+P313,P362,P403+P233,P405,P501 .
作用機序
Target of Action
Quinoxaline derivatives, in general, have been known to interact with a wide range of targets, receptors, or microorganisms .
Mode of Action
Quinoxaline derivatives have been reported to exhibit a broad spectrum of biological activities . The interaction of these compounds with their targets often results in significant changes in cellular processes, although the exact mechanisms can vary depending on the specific derivative and target.
Biochemical Pathways
Quinoxaline derivatives, in general, have been found to impact a variety of biochemical pathways, leading to downstream effects such as anti-cancer, anti-microbial, anti-convulsant, anti-tuberculosis, and anti-inflammatory activities .
Result of Action
Quinoxaline derivatives have been reported to exhibit a wide range of biological activities, including anti-cancer, anti-microbial, anti-convulsant, anti-tuberculosis, and anti-inflammatory effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(3-chloroquinoxalin-2-yl)-N,4-dimethylbenzene-1-sulfonamide. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets .
特性
IUPAC Name |
N-(3-chloroquinoxalin-2-yl)-N,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O2S/c1-11-7-9-12(10-8-11)23(21,22)20(2)16-15(17)18-13-5-3-4-6-14(13)19-16/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWWGWUVTGMWLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=NC3=CC=CC=C3N=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloroquinoxalin-2-yl)-N,4-dimethylbenzene-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methoxy-N-((1-phenyl-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)aniline](/img/structure/B2499962.png)


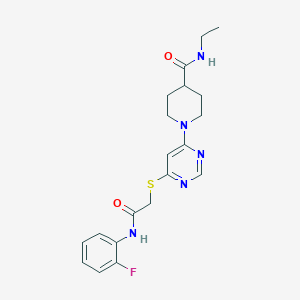
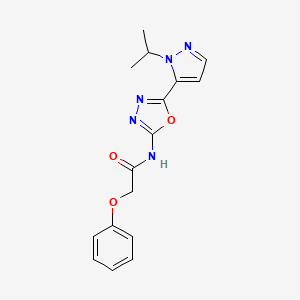
![(6-oxo-8-methyl-8,10a-epoxy-3,4,7,8,10a,10b-hexahydro-2H,6aH-[1,3]oxazino[2,3-a]isoindol)-7-carboxylic acid](/img/structure/B2499970.png)


![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2499974.png)
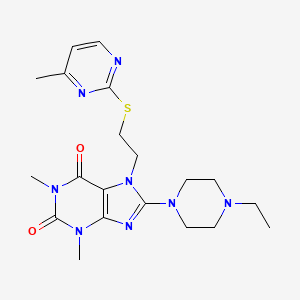
![N-([2,3'-bipyridin]-4-ylmethyl)-5-methylthiophene-2-carboxamide](/img/structure/B2499977.png)
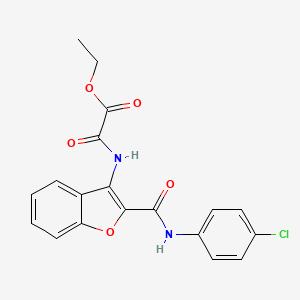
![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2499983.png)
